2-(5-Methylpyridin-2-yl)acetic acid

Übersicht

Beschreibung

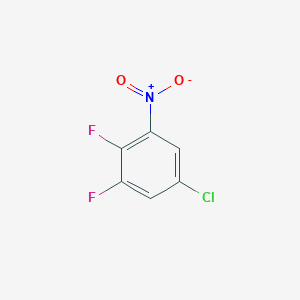

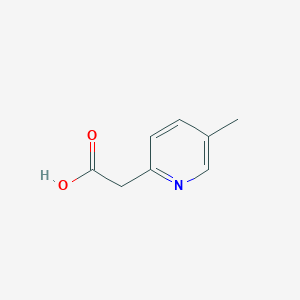

2-(5-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular weight of 151.16 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)acetic acid .

Molecular Structure Analysis

The InChI code for 2-(5-Methylpyridin-2-yl)acetic acid is1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) . This indicates that the compound has a pyridine ring with a methyl group at the 5th position and an acetic acid group attached to the 2nd position of the ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Physical-Chemical Properties : Research focused on synthesizing derivatives of 2-(5-Methylpyridin-2-yl)acetic acid and studying their physical and chemical properties. For instance, new derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids were synthesized and their physical-chemical constants and structures were confirmed using methods like NMR and IR-spectroscopy (Salionov, 2015).

Large-Scale Synthesis : Techniques for efficient, large-scale synthesis of compounds related to 2-(5-Methylpyridin-2-yl)acetic acid have been developed. This includes the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate, indicating the compound's role in facilitating large-scale organic synthesis processes (Morgentin et al., 2009).

Structural Studies : Structural studies of derivatives, such as the synthesis and structural assessment of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, have been conducted. These studies include understanding the molecular conformations in solution and crystal forms, which is critical for designing compounds with desired properties (Chui et al., 2004).

Insecticidal Activity : Some derivatives of 2-(5-Methylpyridin-2-yl)acetic acid have been explored for their insecticidal properties. For example, the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid showcased potential insecticidal activities (Holla et al., 2004).

Optical Properties and Sensing Applications : Studies on the optical properties of certain derivatives, such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, have been conducted. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in metal sensing and as laser dyes (Grummt et al., 2007).

Wirkmechanismus

Target of Action

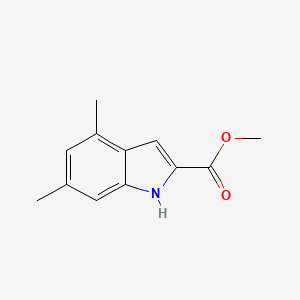

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-(5-Methylpyridin-2-yl)acetic acid may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes at the molecular level

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that 2-(5-methylpyridin-2-yl)acetic acid may also affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 2-(5-Methylpyridin-2-yl)acetic acid may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

2-(5-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHTUJMBDHMENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597761 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848093-05-0 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)